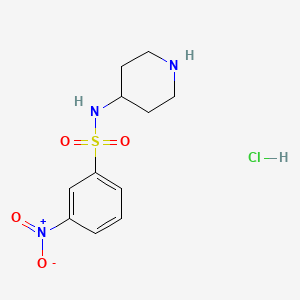

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the formula C11H16ClN3O4S and a molecular weight of 321.78 . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

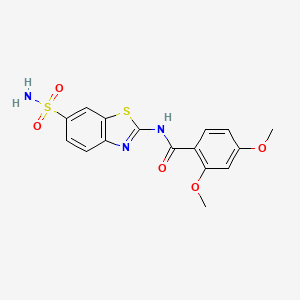

The molecular structure of this compound includes a piperidine ring, a benzenesulfonamide group, and a nitro group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

This compound is a white powder with a molecular weight of 321.78 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Metabolism and Pharmacokinetics of JM6

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has been studied in the context of neurodegenerative diseases. A study investigated the metabolism and pharmacokinetics of JM6, a compound structurally similar to this compound, in mice. It was initially described as a prodrug for the KMO inhibitor Ro-61-8048, potentially offering therapeutic effects in models of Huntington's and Alzheimer's diseases. However, the study found that JM6 is not a prodrug for Ro-61-8048 and does not significantly contribute to Ro-61-8048 concentrations in mouse plasma. The findings also highlighted species differences in oxidative metabolism of the compound, indicating major circulating JM6 metabolites in mice may not be significant in humans due to different metabolic pathways (Beconi et al., 2012).

Pro-apoptotic Effects in Cancer Cells

Sulfonamide derivatives, including compounds structurally related to this compound, have demonstrated pro-apoptotic effects in cancer cells. A study synthesized sulfonamide derivatives and tested them against various cancer cell lines, revealing their potential to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. The activation of these genes was likely mediated by the activation of p38, highlighting the potential therapeutic applications of sulfonamide derivatives in oncology (Cumaoğlu et al., 2015).

Antimicrobial Activity

Another research area for compounds similar to this compound includes antimicrobial applications. A study synthesized a series of sulfonamide derivatives and screened them for in vitro antimicrobial activity. Several compounds exhibited significant antimicrobial activity against various strains of microbes, underscoring the potential utility of these compounds in treating infections (Desai et al., 2016).

Mechanism of Action

While the specific mechanism of action for 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is not mentioned in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

Properties

IUPAC Name |

3-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYTISXSKIKKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2407126.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[[(1S,3R,4S,4aR,8aR)-4-[(3S)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-methylpent-4-enyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalen-1-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2407134.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)

![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)

![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)